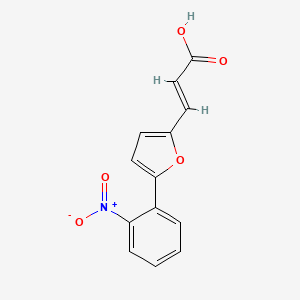
ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate
説明
Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate, also known as EDDQA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. EDDQA belongs to the class of quinazolinone derivatives, which have been reported to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in cell growth and survival. This compound has also been shown to inhibit viral replication by targeting viral proteins and RNA synthesis. Furthermore, this compound has been reported to reduce oxidative stress and inflammation by modulating the activity of antioxidant enzymes and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have reported that this compound can induce DNA damage and apoptosis in cancer cells, leading to cell death. This compound has also been reported to inhibit viral replication by targeting viral proteins and RNA synthesis. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has several advantages for lab experiments, including its high purity and yield, making it suitable for large-scale production. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, this compound has limitations in terms of its solubility and stability, which may affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound in different diseases.
将来の方向性
There are several future directions for research on ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate. Studies are needed to determine the optimal dosage and duration of treatment for this compound in different diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, studies are needed to investigate the potential side effects of this compound and its safety profile in humans. Finally, studies are needed to explore the potential of this compound as a drug candidate for the treatment of various diseases.
科学的研究の応用
Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been reported to have antiviral activity against herpes simplex virus and influenza virus by inhibiting viral replication. Additionally, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
ethyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-10(15)7-14-11(16)8-5-3-4-6-9(8)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYEWSLCIIUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




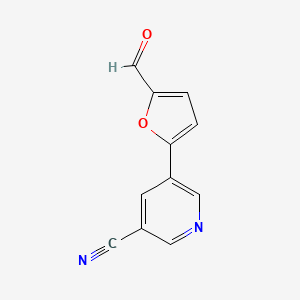
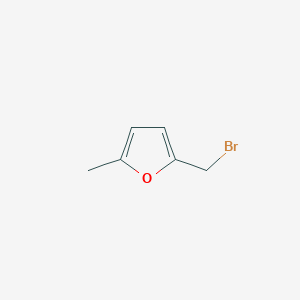

![4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane](/img/structure/B3273062.png)
![N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3273069.png)
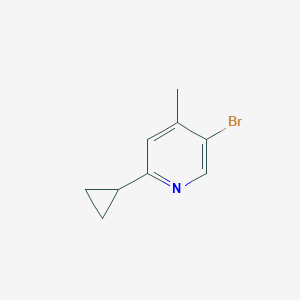
![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)
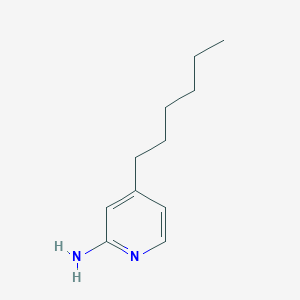
![5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B3273125.png)
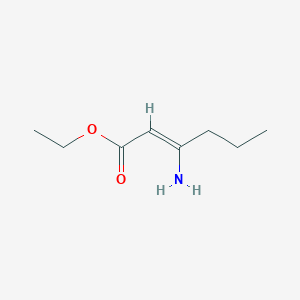
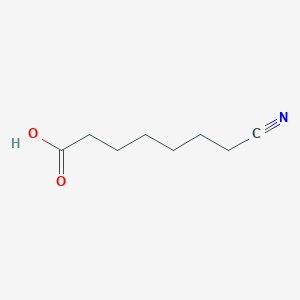
![Benzamide, N-[3-[(aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)](/img/structure/B3273142.png)
